molecular formula C18H19FN4OS B6453060 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine CAS No. 2549012-69-1

3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine

Cat. No.: B6453060
CAS No.: 2549012-69-1
M. Wt: 358.4 g/mol
InChI Key: YHAUEZUGEVKJQG-UHFFFAOYSA-N
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Description

3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-thiadiazole ring and a 3-methyl-1,2-oxazole group. This structural complexity is associated with diverse pharmacological activities, including antimicrobial and anticancer properties, as inferred from structurally related compounds .

Properties

IUPAC Name

5-[[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4OS/c1-12-9-14(24-22-12)11-23-8-4-5-13(10-23)17-20-21-18(25-17)15-6-2-3-7-16(15)19/h2-3,6-7,9,13H,4-5,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAUEZUGEVKJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with three structurally analogous molecules to highlight key differences in substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Insights Reference
3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine (Target) C₁₉H₁₈FN₅OS₂ 415.51 1,3,4-Thiadiazole, 3-methyl-1,2-oxazole, 2-fluorophenyl Predicted antimicrobial/anticancer
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone C₁₈H₁₈FN₅O₂S 387.43 1,2,4-Oxadiazole, 1,2,3-thiadiazole, 2-fluorophenyl Broad-spectrum activity (hypothesized)
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone C₁₈H₁₅FN₄OS₂ 386.46 1,3,4-Thiadiazole, thiophene, 2-fluorophenyl Antimicrobial, anticancer (preliminary)
1-[(5-Ethylthiophen-2-yl)sulfonyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine C₁₅H₁₇F₃N₃O₃S₂ 428.44 Trifluoromethyl-oxadiazole, ethylthiophene sulfonyl Enhanced lipophilicity, CNS potential

Key Research Findings

Role of Fluorine : The 2-fluorophenyl group in the target compound and its analogs (e.g., ) enhances lipophilicity and metabolic stability, critical for optimizing pharmacokinetics in drug design.

Heterocyclic Synergy :

  • The combination of 1,3,4-thiadiazole and 3-methyl-1,2-oxazole in the target compound may offer dual mechanisms of action, such as enzyme inhibition (via thiadiazole) and receptor modulation (via oxazole) .
  • In contrast, compounds with 1,2,4-oxadiazole (e.g., ) or thiophene (e.g., ) substituents exhibit distinct electronic profiles, altering binding affinities to biological targets.

Bioactivity Trends :

  • Thiadiazole-containing compounds (e.g., target, ) show stronger antimicrobial activity compared to oxadiazole derivatives, likely due to sulfur’s role in disrupting microbial membranes.
  • The trifluoromethyl group in increases potency against central nervous system (CNS) targets but reduces aqueous solubility compared to the target’s oxazole group.

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